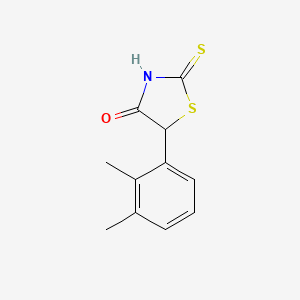
5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring substituted with a 2,3-dimethylphenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3-dimethylbenzaldehyde with thiourea in the presence of a base, followed by cyclization with chloroacetic acid. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro, bromo, and sulfonyl derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a lead compound for developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a building block for materials science applications.
Mecanismo De Acción
The biological activity of 5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone is thought to be related to its ability to interact with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of key enzymes in bacterial or fungal cells. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2-thioxo-4-thiazolidinone: Lacks the dimethyl substitution on the phenyl ring.
5-(2-Methylphenyl)-2-thioxo-4-thiazolidinone: Contains only one methyl group on the phenyl ring.
5-(3,4-Dimethylphenyl)-2-thioxo-4-thiazolidinone: Has methyl groups in different positions on the phenyl ring.
Uniqueness
The presence of two methyl groups at the 2 and 3 positions on the phenyl ring in 5-(2,3-Dimethylphenyl)-2-thioxo-4-thiazolidinone can influence its chemical reactivity and biological activity. These substitutions can affect the compound’s ability to interact with molecular targets, potentially enhancing its efficacy in certain applications compared to similar compounds without these substitutions.
Propiedades
Número CAS |
198283-93-1 |
|---|---|
Fórmula molecular |
C11H11NOS2 |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
5-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11NOS2/c1-6-4-3-5-8(7(6)2)9-10(13)12-11(14)15-9/h3-5,9H,1-2H3,(H,12,13,14) |
Clave InChI |
TVCAPXFFTYXWCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2C(=O)NC(=S)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


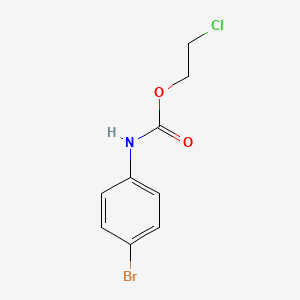

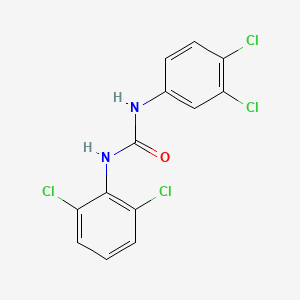
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)


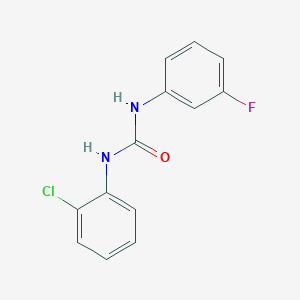

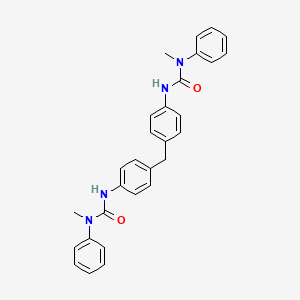

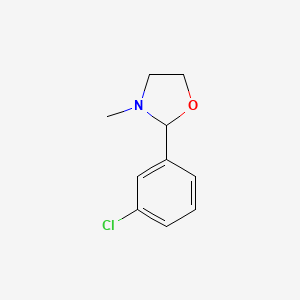

![9-Oxabicyclo[4.2.1]nonan-2-one](/img/structure/B11954814.png)
